Ortho- vs. Para-Substituted Regioisomer Procurement Comparison for Phenoxyacrylic Acid Scaffolds
The target compound features an ortho-substituted (2-position) phenylacrylic acid core with a 3,5-dimethylphenoxy moiety, distinguishing it from the commercially available para-substituted (4-position) regioisomer CAS 938256-61-2 . These two regioisomers, while sharing identical molecular formula (C₁₇H₁₆O₃) and molecular weight (268.31 g/mol), are supplied through distinct procurement channels: the target ortho-substituted compound is available from Santa Cruz Biotechnology and Key Organics as a research-grade reagent, whereas the para-substituted regioisomer is distributed by Sigma-Aldrich under the AldrichCPR collection with explicit disclaimers that no analytical data is collected and the product is sold 'AS-IS' without warranties of merchantability or fitness for purpose .
| Evidence Dimension | Regioisomeric substitution position and associated commercial quality assurance |
|---|---|
| Target Compound Data | Ortho-substitution at 2-position of phenylacrylic acid; Santa Cruz Biotechnology sc-310646 |
| Comparator Or Baseline | Para-substitution at 4-position of phenylacrylic acid; Sigma-Aldrich JRD1610 (CAS 938256-61-2) |
| Quantified Difference | Positional isomerism; vendor-supplied analytical data available for target compound; comparator sold without analytical characterization per vendor disclaimer |
| Conditions | Commercial procurement specifications |
Why This Matters
Ortho vs. para substitution alters the spatial orientation of the acrylic acid moiety relative to the diphenyl ether core, directly impacting molecular recognition events in biological systems; procurement of the correct regioisomer is essential for experimental reproducibility.
